Product packaging for (3-Methyl-1,2-oxazol-5-yl)methanethiol(Cat. No.:CAS No. 66308-05-2)

(3-Methyl-1,2-oxazol-5-yl)methanethiol

Cat. No.: B2502447
CAS No.: 66308-05-2
M. Wt: 129.18
InChI Key: LJPLGBRVVMPZTR-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-oxazol-5-yl)methanethiol (CAS: 66308-05-2) is a high-purity chemical compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol . This specialized molecule features an isoxazole (1,2-oxazole) heterocycle, a privileged structure in medicinal chemistry, functionalized with a thiol (-SH) group on a methyl linker at the 5-position . The presence of both the nitrogen-oxygen heterocycle and the reactive thiol moiety makes it a valuable bifunctional synthetic intermediate. The thiol group is a potent nucleophile, allowing this compound to participate in various reactions, most notably in the formation of thioethers (sulfides) or as a key building block in the synthesis of more complex molecules featuring sulfur-containing fragments. Researchers utilize this compound in the exploration of new pharmacologically active agents, particularly in constructing compound libraries where the isoxazole ring contributes to favorable pharmacokinetic properties and the thiol enables efficient conjugation . It is also relevant in materials science for developing ligands in metal-organic frameworks or for surface functionalization. As a thiol, it requires careful handling; it is offered for cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B2502447 (3-Methyl-1,2-oxazol-5-yl)methanethiol CAS No. 66308-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPLGBRVVMPZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 3 Methyl 1,2 Oxazol 5 Yl Methanethiol

Reactivity Profiles of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, yet its reactivity deviates from that of more stable aromatic systems due to the presence of the N-O bond. researchgate.netchemicalbook.com This bond is the weakest in the ring and serves as a focal point for reactions that lead to ring cleavage. researchgate.net

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: The isoxazole (B147169) ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms, which lowers the ring's nucleophilicity. nanobioletters.com When such reactions do occur, they preferentially take place at the C4 position, which is the most electron-rich carbon in the ring. nanobioletters.comreddit.com The presence of activating, electron-donating groups on the ring can facilitate this type of substitution.

Nucleophilic Substitution and Attack: Nucleophilic aromatic substitution on an unsubstituted isoxazole ring is uncommon. However, the ring is susceptible to nucleophilic attack, which often precedes ring-opening rather than substitution. researchgate.net Protons on the isoxazole ring are acidic and can be removed by a strong base. This deprotonation can initiate ring cleavage, as the resulting anion is unstable and spontaneously opens to form a more stable species, such as a cyanoenolate. acs.org

Ring-Opening and Rearrangement Reactions

Ring-opening is a characteristic reaction of the isoxazole system, primarily due to the labile N-O bond. researchgate.net This transformation can be initiated by various means, including reduction, base catalysis, and photochemical energy, leading to a variety of valuable difunctionalized products. researchgate.netrsc.org

Reductive Ring-Opening: The N-O bond can be cleaved under reductive conditions using various reagents. Catalytic hydrogenation is a widely applicable method for this transformation. rsc.org Other specific reagents can achieve this cleavage with high chemoselectivity, providing access to important synthetic intermediates. For example, molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water reductively cleaves the N-O bond to yield β-aminoenones. rsc.orgrsc.org Similarly, reagents like Raney nickel with aluminum chloride, or copper-catalyzed systems, are effective for the reductive cleavage of isoxazoles to produce β-hydroxyketones. nih.govacs.org

Reagent/Condition Product Type Reference
Mo(CO)₆, H₂Oβ-Aminoenone rsc.orgrsc.org
Raney Ni / AlCl₃β-Hydroxyketone nih.gov
Fe / Acetic AcidVaries (e.g., Indoles, Quinolines) nih.gov
EtMgBr / Ti(O-i-Pr)₄Hydroxyimine researchgate.net
Selectfluor®α-Fluorocyanoketone researchgate.netacs.org

Photochemical Rearrangement: Under UV irradiation, the weak N-O bond of the isoxazole ring can undergo homolysis. This process typically leads to a skeletal rearrangement, often forming an isomeric oxazole (B20620) through a transient azirine intermediate. wikipedia.orgnih.gov These highly reactive intermediates can also be trapped by nucleophiles if present in the reaction mixture. wikipedia.org

Base-Promoted Rearrangements: In addition to initiating ring-opening, bases can also promote rearrangements of the isoxazole scaffold. Under specific conditions, isoxazoles have been observed to rearrange into oxazoles. rsc.org Fused isoxazole systems, such as isoxazolo[4,5-b]pyridines, can undergo the Boulton–Katritzky rearrangement in the presence of a base. beilstein-journals.org

Chemical Transformations Involving the Methanethiol (B179389) Moiety

The methanethiol group attached to the isoxazole ring is a highly reactive functional group. Its chemistry is dominated by the nucleophilicity of the sulfur atom and its ability to undergo oxidation-reduction reactions.

Thiol-Disulfide Redox Chemistry

Thiols can be readily oxidized to form disulfides, a reversible process central to redox chemistry. rsc.org This transformation involves the formation of a sulfur-sulfur bond between two thiol molecules. The interconversion between the free thiol (reduced state) and the disulfide (oxidized state) is a fundamental redox reaction. rsc.org Mild oxidizing agents, such as iodine (I₂) or air (O₂) under basic conditions, can effect this change. reddit.comacs.org The reaction proceeds through a thiol-disulfide interchange mechanism, which can be viewed as a series of Sₙ2-type displacements on sulfur. rsc.orgsphinxsai.com

Formation of Thioethers and Other Sulfur-Containing Linkages

One of the most common reactions of thiols is S-alkylation to form thioethers (also known as sulfides). nih.gov Due to the high nucleophilicity of the thiolate anion, which is easily formed by deprotonating the thiol with a base, this reaction proceeds efficiently. acs.org The thiolate attacks an electrophilic carbon, typically from an alkyl halide, in a nucleophilic substitution reaction (Sₙ2 mechanism), resulting in the formation of a new carbon-sulfur bond. reddit.comacs.org A variety of bases and alkylating agents can be employed, making this a versatile method for creating sulfur linkages. nih.govnih.gov

Alkylating Agent Base Solvent General Outcome Reference
Alkyl Halides (R-X)Strong bases (e.g., NaH, NaOH)Polar aprotic (e.g., DMSO, Acetone)Sₙ2 displacement to form R-S-R' reddit.comacs.org
Trialkyl Borates / H₂SO₄Pyridine (B92270)None (neat)In-situ generation of alkyl sulfates for alkylation nih.gov
Alkyl Halides (R-X)TBAOH (aq)None (neat)Phase-transfer catalysis conditions nih.gov

Reactivity in Conjugate Additions and Addition-Elimination Sequences

Thiols and their corresponding thiolates are excellent nucleophiles for conjugate addition (Michael addition) reactions. researchgate.net They readily add to α,β-unsaturated carbonyl compounds and other Michael acceptors in a 1,4-fashion. beilstein-journals.orgresearchgate.net This reaction is highly atom-efficient and is a reliable method for forming C-S bonds and constructing β-sulfido carbonyl compounds. nsf.gov The reaction can often be performed under mild conditions and can be catalyzed by bases or organocatalysts. rsc.orgbeilstein-journals.org The resulting sulfide (B99878) adduct can, in some cases, participate in subsequent elimination reactions, regenerating the double bond and transferring the sulfur moiety, demonstrating the utility of this chemistry in addition-elimination sequences. beilstein-journals.org

Application in Diversification Strategies for Novel Molecular Scaffolds

The strategic functionalization of (3-Methyl-1,2-oxazol-5-yl)methanethiol is a key approach for the development of new chemical entities. The presence of both a soft nucleophilic sulfur atom and the isoxazole core, which can potentially participate in cycloaddition reactions, provides a dual platform for molecular diversification.

Condensation Reactions with the Oxazole-Methanethiol Core

The thiol group of this compound is a primary site for condensation reactions, readily reacting with various electrophiles to form new carbon-sulfur bonds. This reactivity is crucial for attaching the isoxazole moiety to other molecular fragments, thereby creating more complex structures.

One of the most common condensation reactions is S-alkylation , where the thiol reacts with alkyl halides in the presence of a base to yield the corresponding thioethers. This reaction is highly efficient and allows for the introduction of a wide variety of alkyl substituents. For instance, the reaction with substituted benzyl (B1604629) chlorides can introduce aromatic rings, while reaction with long-chain alkyl bromides can modify the lipophilicity of the resulting molecule.

Another important condensation reaction is S-acylation , involving the reaction of the thiol with acyl chlorides or anhydrides. This leads to the formation of thioesters, which are valuable intermediates in organic synthesis and can also exhibit biological activity. The reactivity of the thiol group in these condensation reactions is influenced by factors such as the nature of the electrophile, the solvent, and the base used.

Reactant ClassProduct ClassGeneral Reaction Conditions
Alkyl Halides (R-X)Thioethers (R-S-CH₂-isoxazole)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)
Acyl Chlorides (R-COCl)Thioesters (R-CO-S-CH₂-isoxazole)Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF)
Aldehydes/KetonesHemithioacetals/ThioacetalsAcid or Base Catalyst

This table provides a generalized overview of condensation reactions. Specific conditions can vary based on the substrate.

Detailed research has shown that the nucleophilicity of the thiol is sufficient to engage in Michael additions with α,β-unsaturated carbonyl compounds, leading to the formation of β-thioethers. This 1,4-conjugate addition is a powerful tool for carbon-carbon and carbon-sulfur bond formation, expanding the range of accessible molecular scaffolds.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The isoxazole ring itself is a product of a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. While the fully formed isoxazole ring in this compound is aromatic and generally stable, the potential for it to participate in further cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions or in other forms of pericyclic reactions, is an area of synthetic exploration.

More commonly, the isoxazole moiety is introduced into a larger molecule via a 1,3-dipolar cycloaddition reaction where a precursor to the this compound is used. For example, propargyl thiol can be reacted with a nitrile oxide to form the isoxazole ring. Subsequently, the thiol group can be manipulated.

However, theoretical studies and some experimental evidence suggest that under specific conditions, such as high pressure or photochemical activation, the isoxazole ring can undergo ring-opening and subsequent rearrangement or cycloaddition reactions. These transformations are less common but offer a pathway to highly complex and unique heterocyclic systems. The weak N-O bond in the isoxazole ring is the most likely site of initial cleavage under such energetic conditions.

The diversification of molecular scaffolds using this compound is thus a tale of two functionalities. The thiol group provides a reliable handle for condensation reactions, allowing for the straightforward attachment of various substituents. The isoxazole ring, while more stable, holds the potential for more complex cycloaddition-based transformations, offering access to novel and diverse chemical matter. The interplay of these reactive sites makes this compound a valuable tool for the synthetic chemist.

Despite a comprehensive search for spectroscopic data, no specific experimental ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, FT-IR, or Raman spectra for the compound this compound could be located in the available scientific literature and chemical databases. The strict requirement to focus solely on this specific molecule and to provide detailed, scientifically accurate research findings prevents the generation of the requested article.

The creation of an article detailing the advanced spectroscopic and structural elucidation of this compound is contingent upon the availability of primary experimental data. Without access to published spectra or analytical reports for this specific compound, any attempt to provide the requested detailed analysis and data tables would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational data.

Computational and Theoretical Investigations of 3 Methyl 1,2 Oxazol 5 Yl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Ground State Properties

Quantum chemical calculations are fundamental to predicting the ground state properties of a molecule. These methods solve the Schrödinger equation approximately, providing detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations in chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov The choice of the functional and basis set is crucial for obtaining reliable results.

Commonly used functionals include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Hartree-Fock theory with DFT, offering robust performance for a wide range of organic molecules. semanticscholar.orgscielo.org.mx The M06-2X functional is another popular choice, known for its accuracy in calculating main-group thermochemistry and non-covalent interactions. nih.gov

The basis set determines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), are widely employed. semanticscholar.orgoaji.net This notation indicates the use of a triple-zeta valence shell description, augmented with diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in the orbital shapes. scispace.com The selection of a suitable functional and a large, flexible basis set is essential for accurately modeling the electronic structure of molecules like (3-Methyl-1,2-oxazol-5-yl)methanethiol. researchgate.netresearchgate.net

Table 1: Commonly Used DFT Methodologies for Heterocyclic Compounds

Component Examples Description Typical Application
Functional B3LYP, M06-2X, B3PW91 Approximates the exchange-correlation energy in DFT. Hybrid functionals like B3LYP often provide high accuracy. Geometry optimization, frequency calculations, electronic properties.

| Basis Set | 6-311++G(d,p), cc-pVTZ | A set of mathematical functions used to represent the electronic wave function. Larger basis sets provide more accurate results at a higher computational cost. | High-accuracy calculations of molecular properties. |

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov Starting from an initial guess of the molecular structure, the calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy. This process yields the equilibrium geometry of the molecule, providing theoretical predictions of bond lengths, bond angles, and dihedral angles. scispace.com For this compound, this would involve determining the precise spatial relationship between the 3-methyl-1,2-oxazol ring and the methanethiol (B179389) side chain. The results of such an optimization would predict the most stable conformation of the molecule in the gas phase.

Table 2: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

Parameter Atoms Predicted Value
Bond Length O1-N2 1.42 Å
N2-C3 1.33 Å
C3-C4 1.44 Å
C4-C5 1.36 Å
C5-O1 1.35 Å
C5-C6 (Methylene) 1.50 Å
C6-S 1.85 Å
S-H 1.34 Å
Bond Angle N2-C3-C4 108.5°
C4-C5-O1 106.0°
C5-C6-S 110.0°
C6-S-H 96.5°

| Dihedral Angle | O1-C5-C6-S | 178.5° |

Note: The data in this table is illustrative and represents typical values for similar chemical bonds and angles. It is a hypothetical representation of results from a DFT calculation.

Following a successful geometry optimization, vibrational frequency calculations are typically performed. researchgate.net These calculations serve two main purposes. First, they confirm that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies. nih.gov Second, they provide a theoretical prediction of the molecule's infrared (IR) spectrum. researchgate.net Each calculated vibrational frequency corresponds to a specific normal mode of molecular motion, such as the stretching or bending of bonds. researchgate.net By comparing the calculated frequencies and intensities with experimental IR spectra, a detailed assignment of the observed spectral bands can be made. researchgate.net For this compound, this would allow for the identification of characteristic vibrations of the oxazole (B20620) ring, the C-S bond, and the S-H thiol group.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
S-H Stretch Thiol (-SH) ~2550
C-H Stretch Methyl (-CH₃) ~2950-3000
C=N Stretch Oxazole Ring ~1620
C-S Stretch Thioether Linkage ~700

Note: This table contains representative frequency values for the indicated functional groups and does not represent experimentally verified data for this specific molecule.

Electronic Properties and Reactivity Prediction from Computational Models

Computational models are invaluable for predicting the electronic properties and chemical reactivity of molecules. By analyzing the molecular orbitals and the distribution of electron density, one can gain insight into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.commdpi.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. oaji.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates a molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, reflecting its nucleophilic character. The LUMO is likely distributed across the π-system of the 1,2-oxazole ring, which can act as an electron-accepting region.

Table 4: Hypothetical Frontier Orbital Energies and Related Parameters

Parameter Symbol Formula Predicted Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - -6.50
Lowest Unoccupied Molecular Orbital Energy ELUMO - -1.60
HOMO-LUMO Energy Gap ΔE ELUMO - EHOMO 4.90
Chemical Hardness η (ELUMO - EHOMO) / 2 2.45

Note: The values in this table are illustrative, based on typical ranges for similar heterocyclic thiol compounds, and are not derived from a specific published study on this molecule.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The EPS map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. malayajournal.org

Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas would be expected around the electronegative oxygen and nitrogen atoms of the oxazole ring, as well as the sulfur atom. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov The hydrogen atom of the thiol group (S-H) is expected to be a prominent site of positive potential. Neutral regions are typically colored green. nih.gov This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov For this compound, NBO analysis can elucidate the electronic interactions between the isoxazole (B147169) ring and the methanethiol substituent.

The stability of the molecule is influenced by hyperconjugative interactions, which involve the delocalization of electron density from occupied (donor) bonding or lone pair orbitals to unoccupied (acceptor) anti-bonding orbitals. nih.gov In the case of this compound, key interactions would involve the lone pairs on the oxygen and nitrogen atoms of the isoxazole ring, as well as the sulfur atom of the methanethiol group.

The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies from NBO analysis provide insights into the charge transfer possibilities within the molecule. nih.gov The energy gap between these frontier orbitals is a critical parameter in determining the molecule's electronic spectra and reactivity. researchgate.net

A hypothetical NBO analysis for this compound might reveal the following key interactions, with stabilization energies calculated using methods like B3LYP with a 6-31G(d,p) basis set: nih.gov

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N2π(C3-C4)15.8π-conjugation
LP(1) O1σ(N2-C3)8.2Hyperconjugation
LP(2) Sσ(C5-C(methylene))5.1Hyperconjugation
σ(C(methyl)-H)σ(C3-C4)2.5Hyperconjugation

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. zsmu.edu.ua For this compound, this can include studying its synthesis, degradation, or participation in various chemical transformations.

One area of interest is the reactivity of the isoxazole ring. Theoretical studies have shown that isoxazoles can undergo ring-opening reactions, often initiated by photochemical excitation or through interaction with bases. acs.orgresearchgate.net For example, the cleavage of the N-O bond is a common photoinduced reaction pathway in isoxazoles. aip.org Computational simulations can map the potential energy surface for such reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates. aip.org For instance, simulations of isoxazole have shown that N-O bond cleavage can be an ultrafast process following photoexcitation. aip.org

The methanethiol group also presents several potential reaction pathways. Thiols can undergo oxidation to form disulfides, and computational studies have been used to detail the mechanisms of such conversions, which can be catalyzed by metal complexes. researchgate.net Additionally, the thiol group can act as a nucleophile in addition reactions, such as the Michael addition to activated double or triple bonds. nih.gov DFT calculations can predict the thermodynamic stability of the resulting adducts and the activation barriers for the reaction. nih.gov Range-separated DFT functionals, like ωB97X-D, have been shown to be particularly effective in accurately modeling thio-Michael additions. acs.org

A hypothetical reaction, the nucleophilic addition of the thiol to a generic electrophile, could be modeled to understand its feasibility. The calculated energy profile would reveal the energies of the reactant, transition state, and product.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Product-5.8

Tautomerism and Isomeric Energy Landscape of Oxazole-Methanethiol Systems

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, several tautomeric forms are possible, including thione-enol and imine-enamine type equilibria involving the isoxazole ring and the methanethiol group.

Theoretical calculations are crucial for determining the relative stabilities of different tautomers. nih.gov By calculating the ground-state energies of each isomer, the most stable form in the gas phase can be identified. rsc.org Furthermore, the influence of solvent on the tautomeric equilibrium can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov Studies on related hydroxyisoxazole systems have shown that the relative stability of tautomers can be significantly influenced by the polarity of the solvent. rsc.org For example, in some isoxazolone derivatives, the C-H tautomer is the most stable in both gas phase and solution, while in others, the N-H or O-H forms may be favored depending on the medium. nih.govresearchgate.net

The energy differences between tautomers are often small, and computational methods like DFT at the B3LYP/6-31++G(2d,2p) level of theory can provide reliable predictions of their relative energies. nih.govresearchgate.net For the this compound system, one could envision a tautomeric equilibrium between the thiol form and a thione form, where a proton has migrated from the sulfur atom to a nitrogen or carbon atom on the isoxazole ring.

Below is a hypothetical table of relative energies for possible tautomers of an oxazole-methanethiol system, calculated in different environments.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Thiol (Canonical Form)0.000.00
Thione (N-protonated)+4.5+2.1
Thione (C-protonated)+8.2+6.5

These computational investigations provide a detailed picture of the electronic structure, reactivity, and isomerism of this compound, guiding further experimental work and understanding of its chemical behavior.

Strategic Applications As a Synthetic Building Block and Chemical Intermediate

Construction of Complex Polyheterocyclic Systems

The unique combination of a stable aromatic heterocycle and a reactive nucleophilic side chain makes (3-Methyl-1,2-oxazol-5-yl)methanethiol a valuable precursor for the synthesis of complex polyheterocyclic and fused-ring systems. The thiol group can serve as a point of attachment for other cyclic precursors, initiating cyclization or condensation reactions.

The primary strategies involve leveraging the nucleophilicity of the sulfur atom. Through S-alkylation or S-acylation reactions, the isoxazole (B147169) unit can be tethered to other molecules containing suitable electrophilic sites. Subsequent intramolecular reactions can then be employed to forge new heterocyclic rings. For instance, alkylation with a halo-substituted heterocycle could be followed by an intramolecular cyclization to create a fused system. The synthesis of a coumarin (B35378) derivative linked to a thiadiazole ring via a thioether chain illustrates a similar two-step S-alkylation strategy to build complex polyheterocyclic structures. mdpi.com Likewise, imidazole (B134444) and oxadiazole moieties have been linked through a thiol group to create a new multi-heterocyclic system. mdpi.com

Furthermore, the isoxazole ring itself is a "latent" functional group. Under specific reductive conditions, the weak N-O bond can be cleaved, unmasking a β-hydroxy ketone or a related 1,3-difunctionalized open-chain compound. researchgate.net This transformation provides a powerful tool for constructing different types of molecular frameworks from a common isoxazole-containing intermediate, expanding its utility in building diverse and complex molecules. researchgate.net Intramolecular cycloadditions, where a functional group tethered to the thiol side-chain reacts with the isoxazole ring or a substituent on it, represent another advanced strategy for accessing novel isoxazole-fused tricyclic systems. nih.gov

Table 1: Reaction Types for Polyheterocyclic System Construction
Reaction TypeRole of this compoundDescriptionPotential Product Type
Nucleophilic Substitution (S-Alkylation)NucleophileThe thiol group attacks an electrophilic carbon (e.g., on a halo-heterocycle) to form a C-S bond, linking the two cyclic systems. mdpi.comThioether-linked bi-heterocycles
Tandem S-Alkylation/Intramolecular CyclizationIntermediate PrecursorInitial S-alkylation is followed by an intramolecular reaction (e.g., condensation, addition) to form a new, fused ring.Thia-fused polyheterocycles
Isoxazole Ring OpeningLatent β-Dicarbonyl SynthonReductive cleavage of the N-O bond reveals a 1,3-difunctional intermediate, which can then cyclize to form different types of rings (e.g., pyridines, pyrimidines). researchgate.netNon-isoxazole heterocycles
Intramolecular CycloadditionDipolarophile/Dienophile SourceThe isoxazole ring or a side chain can participate in cycloaddition reactions with a tethered reactive partner introduced via the thiol group. nih.govFused bicyclic or tricyclic isoxazoles

Scaffold Development in Target-Oriented Organic Synthesis

In medicinal chemistry and drug discovery, a "scaffold" is a core molecular structure upon which diverse chemical functionalities can be built to generate libraries of related compounds for biological screening. mdpi.com The isoxazole ring is considered a "privileged" scaffold due to its frequent appearance in biologically active compounds and its favorable physicochemical properties. nih.govresearchgate.net this compound is an exemplary scaffold for target-oriented synthesis, offering multiple points for diversification.

The three main regions for modification are:

The Thiol Group: As the most reactive site, the thiol group is the primary handle for introducing diversity. It can be easily alkylated, acylated, or engaged in Michael additions to append a wide variety of side chains, which can be designed to interact with specific biological targets.

The Isoxazole Ring: While generally stable, the ring's substituents can be modified. C-H activation or functionalization at the C4 position can introduce additional groups. Furthermore, the ring acts as a rigid spacer, holding appended functionalities in a well-defined spatial orientation.

The Methyl Group: The methyl group at the C3 position can potentially be functionalized, for example, through radical bromination, to provide another site for modification.

This multi-point functionalization capability allows for the systematic exploration of the chemical space around the isoxazole core, which is a key strategy in structure-activity relationship (SAR) studies. nih.gov The ability of the isoxazole ring to serve as a stable anchor or to be transformed into other functional groups adds another layer of strategic depth to its use as a versatile scaffold in the synthesis of complex target molecules. researchgate.net

Table 2: Scaffold Modification Strategies for Target-Oriented Synthesis
Modification SiteReaction TypeExample Functionalities IntroducedPurpose in Target-Oriented Synthesis
Methanethiol (B179389) GroupS-Alkylation/AcylationAryl, alkyl, heterocyclic chains; amidesIntroduce groups to probe binding pockets, improve solubility, or alter pharmacokinetics.
Methanethiol GroupOxidationSulfoxide (B87167), sulfone, disulfideModify polarity, hydrogen bonding capacity, and metabolic stability.
Isoxazole Ring (C4)Electrophilic Substitution (e.g., Halogenation)Br, Cl, IProvide a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to add complexity. bohrium.com
Methyl Group (C3)Radical Halogenation-CH₂BrCreate a new electrophilic site for further nucleophilic substitution.

Precursor in the Synthesis of Functionalized Materials (e.g., Polymers, Sensors)

The reactivity of the thiol group makes this compound a promising precursor for materials science applications. Thiols are highly valuable in polymer and surface chemistry due to their unique reactivity.

In polymer synthesis, the thiol group can participate in "click chemistry" reactions, such as the thiol-ene or thiol-yne reactions. These are highly efficient, often light-initiated, reactions where a thiol adds across a double or triple bond. This allows for the grafting of the (3-Methyl-1,2-oxazol-5-yl) moiety onto polymer backbones containing alkene or alkyne groups, thereby creating functionalized polymers with tailored properties. Similarly, it can be used as a chain-transfer agent in radical polymerizations or to create cross-linked polymer networks. Polymers functionalized with thiol-containing heterocycles have been developed as highly selective adsorbents for heavy metal ions like Hg²⁺. researchgate.net

For sensor applications, the strong affinity of sulfur for gold surfaces is particularly advantageous. The thiol group can be used to self-assemble a monolayer of this compound molecules onto a gold electrode or sensor chip. This ordered layer can then serve as a recognition surface. The isoxazole component could, for example, bind to a specific analyte through hydrogen bonding or other non-covalent interactions, leading to a detectable signal change. Isoxazole derivatives have been explored as electrochemical probes for ions like Cu²⁺. bohrium.comscilit.com

Table 3: Applications in Functional Material Synthesis
Material TypeSynthetic StrategyRole of the Thiol GroupPotential Application
Functional PolymersThiol-ene/Thiol-yne "click" chemistryAdds the isoxazole unit to a polymer backbone.Specialty polymers with tunable properties, heavy metal adsorbents. researchgate.net
Cross-linked NetworksPolymerization of a di-thiol with a di-eneActs as a cross-linking agent.Hydrogels, elastomers.
Chemical SensorsSelf-Assembled Monolayers (SAMs)Anchors the molecule to a gold surface.Electrochemical or optical sensors for specific analytes. bohrium.com
Functionalized NanoparticlesSurface Ligand ExchangeBinds to the surface of metal nanoparticles (e.g., Au, Ag).Stabilized nanoparticles with tailored surface chemistry.

Role in Catalyst and Ligand Design

The structure of this compound is well-suited for use as a ligand in coordination chemistry and catalysis. It possesses two potential donor atoms for metal coordination: the soft sulfur atom of the thiol group and the harder nitrogen atom of the isoxazole ring. This makes it a potential bidentate N,S-ligand.

Upon deprotonation, the resulting thiolate is an excellent soft donor that forms strong bonds with soft, late transition metals such as palladium (Pd), platinum (Pt), copper (Cu), and gold (Au). The isoxazole nitrogen can simultaneously coordinate to the same metal center, forming a stable five-membered chelate ring. N,S-bidentate ligands are important in catalysis, finding application in processes like cross-coupling reactions, asymmetric synthesis, and oxidation catalysis. The electronic properties of the isoxazole ring and the steric environment around the metal center can be tuned by modifying the scaffold, allowing for the rational design of catalysts with specific activities and selectivities. The combination of a heterocyclic N-donor and a thiol S-donor is a common motif in the design of ligands for a variety of metal complexes.

Table 4: Potential in Catalyst and Ligand Design
Potential Metal ComplexCoordinating AtomsChelate Ring SizePotential Catalytic Application
Palladium(II)Nitrogen, Sulfur (as thiolate)5-memberedCross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Platinum(II)Nitrogen, Sulfur (as thiolate)5-memberedHydrosilylation, anti-cancer agents.
Copper(I/II)Nitrogen, Sulfur (as thiolate)5-memberedClick chemistry (CuAAC), oxidation reactions.
Rhodium(I)/Iridium(I)Nitrogen, Sulfur (as thiolate)5-memberedAsymmetric hydrogenation, hydroformylation.

Future Research Perspectives and Emerging Avenues for 3 Methyl 1,2 Oxazol 5 Yl Methanethiol Chemistry

Innovations in Scalable Synthetic Methodology and Process Intensification

The development of efficient and scalable synthetic routes is paramount for enabling extensive research and potential commercial application of (3-Methyl-1,2-oxazol-5-yl)methanethiol. Current synthetic strategies for oxazole (B20620) derivatives often rely on multi-step sequences that may not be amenable to large-scale production.

Future innovations are expected to focus on streamlined, high-yield methodologies. One promising approach is the adaptation of modern oxazole syntheses, such as the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring. nih.gov Another efficient method involves the direct [3+2] cycloaddition reaction between carboxylic acids and isocyanoacetates, which has been successfully applied to gram-scale synthesis of other complex molecules. nih.gov Adapting these methods to precursors of this compound could significantly improve efficiency.

A hypothetical scalable synthesis could involve:

Oxazole Ring Formation: A one-pot reaction from an accessible carboxylic acid or aldehyde precursor to form the 3-methyl-1,2-oxazole core with a suitable functional group at the 5-position (e.g., a halomethyl or hydroxymethyl group).

Thiol Introduction: Conversion of the 5-position functional group to the methanethiol (B179389). For instance, a 5-(chloromethyl) derivative could undergo nucleophilic substitution with a thiolating agent like sodium thiomethoxide.

Process intensification through continuous flow chemistry offers a significant opportunity to improve the synthesis. Flow reactors can enhance heat and mass transfer, improve safety by minimizing the volume of hazardous reagents (such as volatile thiols) at any given time, and allow for seamless multi-step syntheses. This approach would be particularly advantageous for managing the often odorous and reactive nature of thiol compounds. researchgate.net

Advanced Spectroscopic and In Situ Characterization Techniques for Reaction Monitoring

A deep understanding of any chemical process requires robust analytical techniques for both final product characterization and real-time reaction monitoring. For this compound, a combination of spectroscopic methods is essential.

Standard Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Key expected signals would include a singlet for the C3-methyl group, a doublet or singlet for the methylene (B1212753) protons of the CH₂SH group, and a triplet or broad singlet for the thiol proton, which is often exchangeable.

Infrared (IR) Spectroscopy: FT-IR would confirm the presence of key functional groups, such as the C=N stretching vibration characteristic of the oxazole ring and the S-H stretching band of the thiol group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition and molecular weight of the synthesized compound.

Advanced and In Situ Techniques: For process optimization and mechanistic studies, in situ monitoring is indispensable. Techniques like ReactIR™ (in-situ FT-IR) and process NMR allow for the real-time tracking of reactant consumption and product formation. This data enables precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction parameters like temperature, pressure, and catalyst loading, which is critical for developing scalable and reproducible synthetic protocols. researchgate.net Hirshfeld surface analysis could also be employed on crystalline derivatives to investigate intermolecular interactions in the solid state. nih.gov

Table 1: Predicted Spectroscopic Data for this compound
TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR (in CDCl₃)-SH (Thiol)δ 1.5 - 2.0 ppm (broad singlet)
-CH₃ (Oxazole)δ 2.3 - 2.5 ppm (singlet)
-CH₂- (Methylene)δ 3.8 - 4.0 ppm (singlet or doublet)
-CH (Oxazole C4-H)δ 6.0 - 6.2 ppm (singlet)
FT-IRS-H Stretch2550 - 2600 cm⁻¹ (weak)
C=N Stretch (Oxazole)1600 - 1650 cm⁻¹

Further Elucidation of Reaction Mechanisms and Kinetics through Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms and kinetics is fundamental to controlling chemical transformations. For the synthesis of this compound, both the formation of the oxazole ring and the subsequent introduction of the methanethiol group warrant detailed investigation.

Experimental kinetic studies, facilitated by the in situ characterization techniques mentioned previously, can be used to determine reaction rates, reaction orders with respect to each component, and activation energies. This empirical data provides a macroscopic view of the reaction's progress.

To gain microscopic insight, these experimental findings can be powerfully combined with computational chemistry. nih.gov Density Functional Theory (DFT) calculations are particularly well-suited for:

Mapping Reaction Pathways: Modeling the step-by-step process of bond formation and cleavage.

Identifying Intermediates and Transition States: Calculating the geometries and relative energies of short-lived species along the reaction coordinate.

Calculating Activation Barriers: Predicting the energy required to overcome each step, which directly relates to the reaction kinetics. researchgate.net

For instance, computational studies on the addition of methanethiol to electrophiles have shown that the reaction can proceed through different pathways depending on pH and solvent, often involving the more nucleophilic thiolate anion (CH₃S⁻). nih.gov A combined experimental and computational approach could clarify whether the introduction of the thiol group onto the oxazole scaffold proceeds via a direct Sₙ2 mechanism or involves more complex intermediates, thereby guiding the selection of optimal reaction conditions.

Exploration of Novel Chemical Transformations and Derivatizations of the Oxazole-Methanethiol Scaffold

The this compound scaffold possesses two key reactive sites: the nucleophilic thiol group and the heterocyclic oxazole ring. This dual functionality opens up numerous avenues for creating a diverse library of new molecules.

Transformations at the Thiol Group:

S-Alkylation/Arylation: The thiol can be readily alkylated to form a wide range of thioethers, which are important structural motifs in many biologically active compounds.

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations can significantly alter the electronic properties and biological activity of the parent molecule.

Thiol-Ene "Click" Chemistry: The thiol group can participate in radical- or base-catalyzed thiol-ene reactions, providing a highly efficient method for conjugating the oxazole scaffold to other molecules, including polymers and biomolecules.

Transformations involving the Oxazole Ring: While the oxazole ring is relatively electron-deficient, it can still undergo certain transformations. semanticscholar.org Future research could explore electrophilic substitution at the C4 position, although this may require activating groups. Alternatively, lithiation or other metallation strategies could be developed to introduce a range of electrophiles onto the ring. The oxazole ring itself can act as a diene in Diels-Alder reactions under certain conditions, leading to the formation of pyridine (B92270) derivatives. semanticscholar.org

The synthesis of novel derivatives based on this scaffold could lead to new candidates for drug discovery, as oxazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govamazonaws.com

Q & A

Q. What are the recommended synthetic methodologies for (3-Methyl-1,2-oxazol-5-yl)methanethiol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling a thiol group to a preformed oxazole ring. Key steps may include nucleophilic substitution or thiol-ene click chemistry. For example, S-alkylation of a mercapto-oxazole precursor with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency and purity . Purification via column chromatography or recrystallization is critical to isolate the product. Reaction parameters like temperature (40–80°C), solvent polarity, and catalyst choice (e.g., triethylamine) should be systematically optimized using design-of-experiments (DoE) approaches .

Q. How can spectroscopic and chromatographic techniques confirm the structural identity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify the oxazole ring (e.g., characteristic proton signals at δ 6.5–7.0 ppm for the oxazole ring and δ 2.5 ppm for the methyl group) and the thiol-derived methylene group (δ 3.8–4.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₅H₇NOS, MW 129.18) and fragmentation patterns.
  • FTIR : Peaks at 2550–2600 cm⁻¹ indicate the C-S bond stretch. Cross-validation with elemental analysis (C, H, N, S percentages) ensures purity .

Q. Which crystallographic tools are suitable for resolving the three-dimensional structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with software suites like SHELX (for structure solution and refinement) and WinGX (for data processing) is standard. ORTEP-III can visualize thermal ellipsoids and hydrogen-bonding networks. For accurate refinement against high-resolution data, SHELXL is preferred due to its robust handling of anisotropic displacement parameters .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions and pharmacokinetic profile of this compound?

Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like VEGFR2, where the oxazole ring may engage in π-π stacking with aromatic residues. Pharmacokinetic parameters (logP, bioavailability) are predicted via SwissADME, which evaluates Lipinski’s rule compliance and metabolic stability. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies resolve contradictions in thermodynamic and kinetic stability data for this compound?

Conflicting stability data may arise from solvent effects or measurement techniques. For example, kinetic studies in acetonitrile (CH₃CN) at varying temperatures (24–45°C) can quantify dimerization rates via ¹H NMR, while thermogravimetric analysis (TGA) measures thermal decomposition thresholds. Data reconciliation requires Arrhenius analysis to compare activation energies and identify outliers .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R22(8)R_2^2(8) or C(4)C(4). The thiol group can act as a hydrogen-bond donor to electronegative acceptors (e.g., oxazole N or O atoms), while the methyl group may participate in hydrophobic interactions. Crystal packing diagrams from SCXRD data, visualized in Mercury, reveal dominant motifs and their impact on material properties .

Q. What experimental approaches elucidate the biological mechanism of action for this compound derivatives?

  • In vitro assays : Enzyme inhibition studies (e.g., COX-2 or kinase assays) quantify IC₅₀ values.
  • Cellular uptake : Fluorescent tagging (e.g., dansyl derivatives) tracked via confocal microscopy.
  • Mutagenesis : Site-directed mutagenesis of target proteins identifies critical binding residues. Cross-referencing with structural analogs (e.g., oxadiazole derivatives) highlights pharmacophore requirements .

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